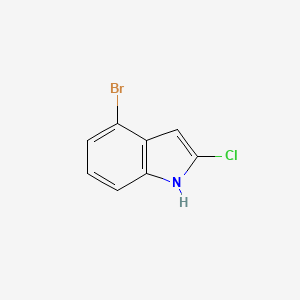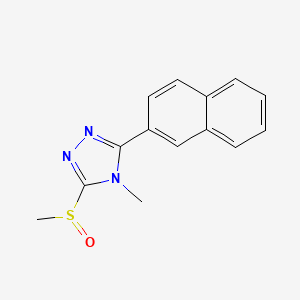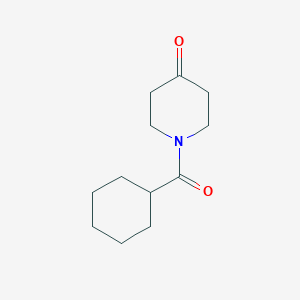
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid
Descripción general
Descripción
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a pyrrolidine ring attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid typically involves the reaction of 4-bromophenylacetic acid with pyrrolidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrolidine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-pyrrolidinophenyl ketone or 4-pyrrolidinobenzoic acid.
Reduction: Formation of 4-pyrrolidinophenyl ethanol.
Substitution: Formation of substituted (4-pyrrolidinophenyl)acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors or enzymes in the body. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Phenylacetic acid: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Pyrrolidine: Does not contain the phenylacetic acid moiety, limiting its use in certain synthetic applications.
4-Pyrrolidinophenyl acetate: An ester derivative with different reactivity and solubility properties.
Uniqueness: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is unique due to the combination of the pyrrolidine ring and the phenylacetic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various chemical and biological applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industry.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(4-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
Clave InChI |
ZFNIWSXJLHQUHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

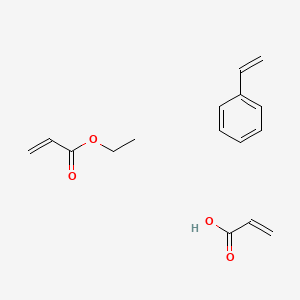
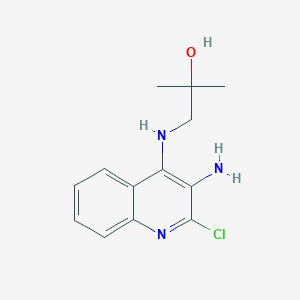
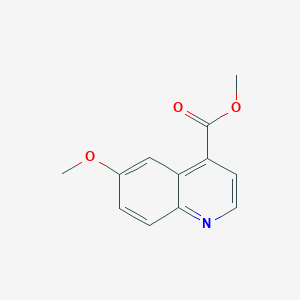
![2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B8760965.png)
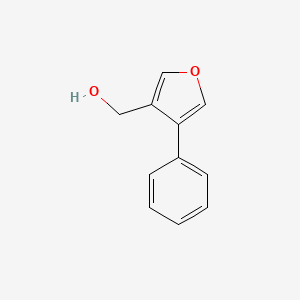
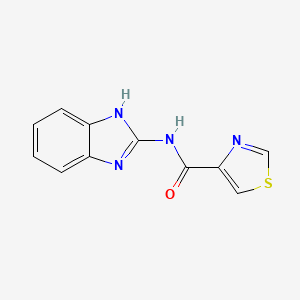

![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)
![Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-](/img/structure/B8761007.png)
